

(9-Anthrylmethylene)malononitrile CAS number 55490-87-4 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (9-Anthrylmethylene)malononitrile

Cat. No.: B1293721

[Get Quote](#)

(9-Anthrylmethylene)malononitrile: A Technical Overview

CAS Number: 55490-87-4

Chemical Formula: C₁₈H₁₀N₂

Molecular Weight: 254.29 g/mol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **(9-Anthrylmethylene)malononitrile**. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

While specific experimental data for **(9-Anthrylmethylene)malononitrile** is limited in publicly available literature, the following table summarizes its basic properties and provides estimates for others based on the properties of structurally similar compounds.

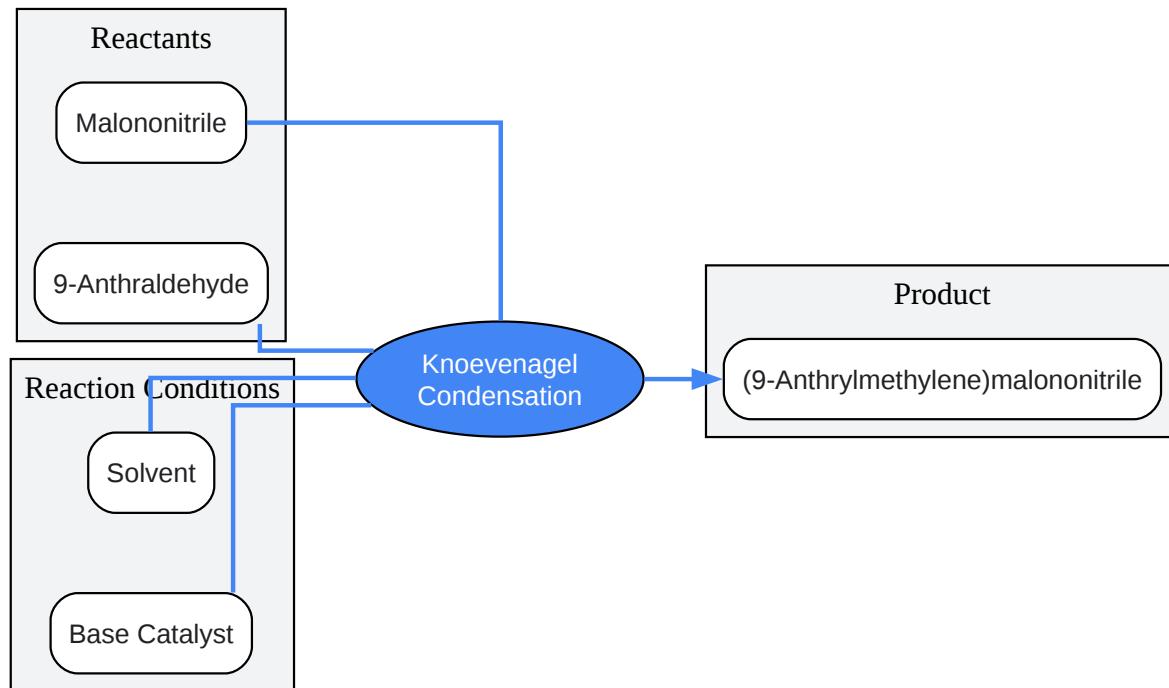
Property	Value	Source/Notes
Molecular Formula	C ₁₈ H ₁₀ N ₂	--INVALID-LINK--
Molecular Weight	254.29	--INVALID-LINK--
Appearance	Likely a yellow to orange solid	Inferred from the appearance of 9-anthraldehyde and other dicyanovinyl derivatives.
Melting Point	Not reported	
Boiling Point	Not reported	
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, acetone, and DMSO. Poorly soluble in water.	Based on the nonpolar anthracene core and the polar malononitrile group.
Topological Polar Surface Area (TPSA)	51.6 Å ²	Calculated
Number of H-bond Acceptors	2	Calculated
Number of H-bond Donors	0	Calculated
Number of Rotatable Bonds	1	Calculated

Synthesis

(9-Anthrylmethylene)malononitrile is synthesized via a Knoevenagel condensation reaction between 9-anthraldehyde and malononitrile. This reaction involves the base-catalyzed condensation of a carbonyl group with an active methylene compound.

Experimental Protocol: Knoevenagel Condensation (General Procedure)

The following is a generalized experimental protocol that can be adapted for the synthesis of **(9-Anthrylmethylene)malononitrile**. The specific reaction conditions, such as the choice of catalyst and solvent, can be optimized to improve the yield and purity of the product.


Materials:

- 9-Anthraldehyde
- Malononitrile
- Basic catalyst (e.g., piperidine, pyridine, or a solid base)
- Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

- Reactant Mixture: In a round-bottom flask, dissolve equimolar amounts of 9-anthraldehyde and malononitrile in a suitable solvent.
- Catalyst Addition: Add a catalytic amount of a base (e.g., a few drops of piperidine).
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
- Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) to yield the pure **(9-Anthrylmethylene)malononitrile**.

Diagram: Synthesis of **(9-Anthrylmethylene)malononitrile**

[Click to download full resolution via product page](#)

Caption: Knoevenagel condensation of 9-anthraldehyde and malononitrile.

Spectral Properties

Detailed spectral data for **(9-Anthrylmethylene)malononitrile** are not readily available. However, the expected spectral characteristics can be inferred from the properties of the anthracene and dicyanovinyl chromophores.

UV-Visible Spectroscopy

The UV-Vis spectrum of **(9-Anthrylmethylene)malononitrile** is expected to be dominated by the absorption bands of the anthracene moiety, which typically shows characteristic vibronic fine structure in the 300-400 nm region. The conjugation with the dicyanovinyl group is likely to cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted anthracene.

Fluorescence Spectroscopy

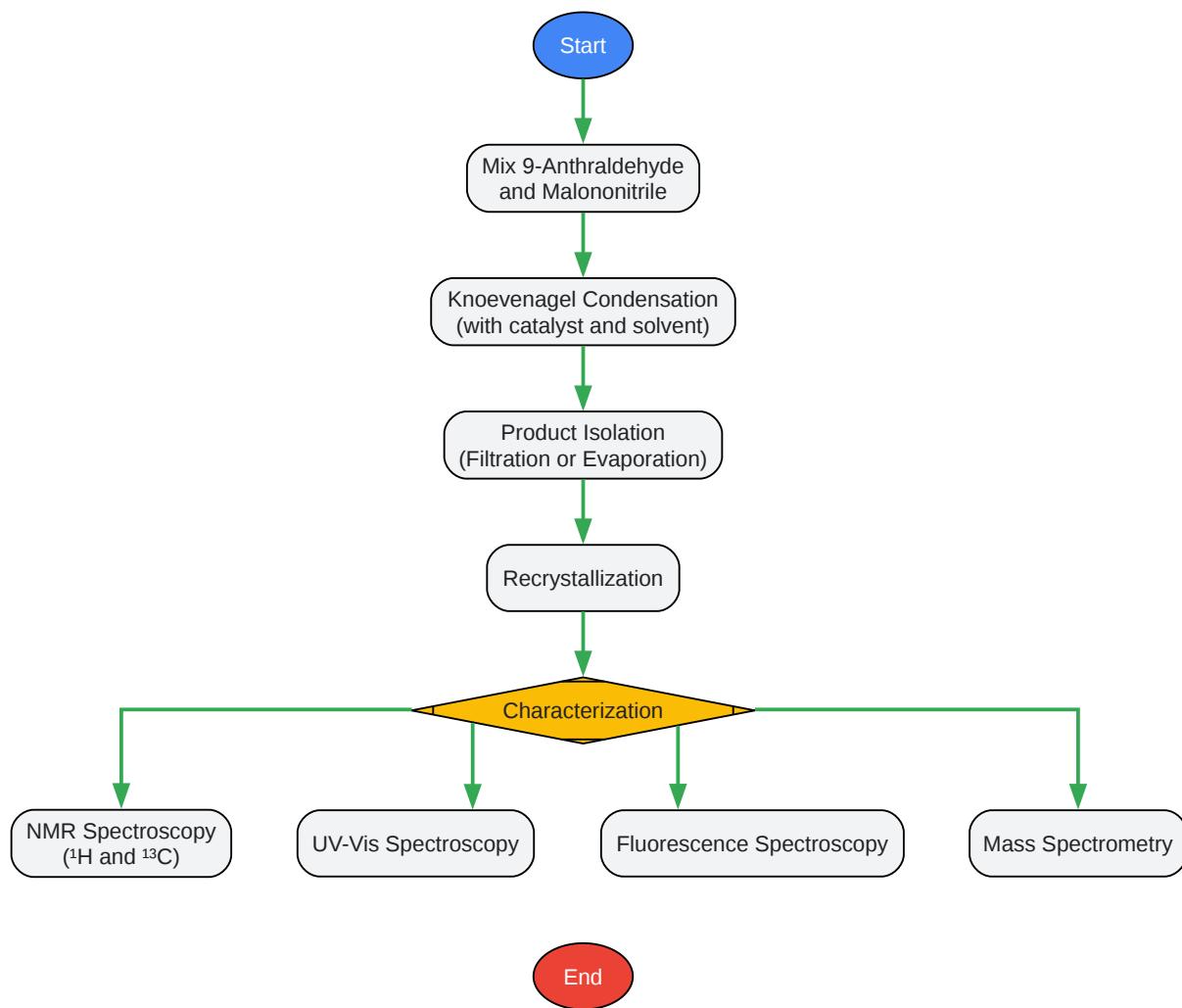
Anthracene derivatives are known for their strong fluorescence. **(9-Anthrylmethylene)malononitrile** is expected to be a fluorescent molecule, with an emission spectrum in the blue to green region of the visible spectrum. The exact emission wavelength and quantum yield will depend on the solvent polarity and other environmental factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the anthracene ring, typically in the range of 7.5-9.0 ppm. A singlet for the vinyl proton (=CH-) is also expected, likely in the downfield region.

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the anthracene ring and the carbons of the dicyanovinyl group, including the two nitrile carbons.

Biological Activity


There is currently no published research on the biological activity of **(9-Anthrylmethylene)malononitrile**. However, the malononitrile moiety is a known Michael acceptor and can react with biological nucleophiles. Furthermore, various dicyanovinyl-containing compounds have been investigated for their potential as fluorescent probes and in other biological applications. Therefore, this compound could be a candidate for screening in various biological assays.

Potential Applications

Given its structural features, **(9-Anthrylmethylene)malononitrile** may have potential applications in the following areas:

- Materials Science: As a fluorescent organic material for use in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.
- Drug Discovery: As a scaffold for the development of new therapeutic agents. The compound's potential to interact with biological targets could be explored.
- Chemical Research: As a building block in organic synthesis for the creation of more complex molecules.

Diagram: Experimental Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of the title compound.

- To cite this document: BenchChem. [(9-Anthrylmethylene)malononitrile CAS number 55490-87-4 properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293721#9-anthrylmethylene-malononitrile-cas-number-55490-87-4-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com